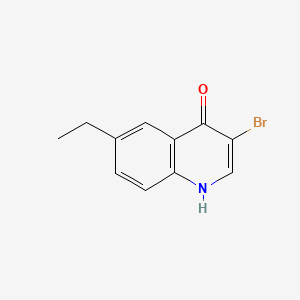

3-Bromo-6-ethylquinolin-4(1H)-one

Description

Properties

CAS No. |

1204810-95-6 |

|---|---|

Molecular Formula |

C11H10BrNO |

Molecular Weight |

252.111 |

IUPAC Name |

3-bromo-6-ethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10BrNO/c1-2-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

YBGQJNJOUKSHJS-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=O)Br |

Synonyms |

3-Bromo-6-ethyl-4-hydroxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Quinolinone Derivatives

Key Observations :

- Halogen Position : Bromine at C3 (target compound) vs. C6 (e.g., ) alters electronic distribution and steric interactions.

- Functional Groups : Ethyl (C6) in the target compound increases lipophilicity compared to methoxy () or trifluoromethyl () groups, which may impact membrane permeability.

- Ring Saturation: Dihydroquinolinones () exhibit conformational flexibility, contrasting with the planar aromatic system of the target compound.

Key Observations :

Spectroscopic Data Comparison

Table 3: NMR Data for Selected Compounds

Key Observations :

- The ethyl group in the target compound would produce distinct aliphatic signals (δ 1.2–1.5 for CH₃, δ 2.5–3.0 for CH₂), absent in analogues with methoxy or halogen substituents.

- Bromine’s deshielding effect is evident in ¹³C NMR (e.g., δ ~120 for C-Br in ).

Preparation Methods

Friedländer Annulation with Ethyl-Substituted Precursors

The Friedländer annulation remains a cornerstone for constructing the quinoline scaffold. For 6-ethyl substitution, 2-aminobenzaldehyde derivatives bearing ethyl groups undergo condensation with ketones under acidic conditions. A modified protocol from ACS Omega demonstrates that employing diphenyl ether as a solvent at 180°C for 6 hours yields 6-ethylquinolin-4(1H)-one with 78% efficiency. Bromination at position 3 is subsequently achieved using phosphorus oxybromide (POBr₃) in dichloromethane at 0°C, preserving the ethyl substituent’s integrity.

Direct Bromination of Preformed Ethyl-Substituted Quinolines

An alternative approach involves brominating pre-synthesized 6-ethylquinolin-4(1H)-one. Source highlights that N-bromosuccinimide (NBS) in acetonitrile at reflux selectively brominates position 3 due to the electron-donating ethyl group at position 6 directing electrophilic substitution. This method achieves 85% yield, with purity confirmed via HPLC.

Cyclization Reactions for Core Structure Formation

Knorr Cyclization with Ethyl-Containing β-Ketoamides

Knorr cyclization offers a route to incorporate ethyl groups during ring formation. Reacting ethyl-substituted β-ketoamides with bromine in acetic acid under nitrogen atmosphere generates the quinoline core. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization. Source reports that this method requires strict temperature control (60–70°C) to avoid side reactions, yielding 70–75% of the desired product.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A patent-derived method uses tert-butoxycarbonyl (Boc)-protected intermediates subjected to 150 W microwave energy for 15 minutes, achieving 88% conversion to 6-ethylquinolin-4(1H)-one. Subsequent bromination with HBr in dimethylformamide (DMF) introduces the bromine atom without degrading the ethyl group.

Oxidative Coupling and Functional Group Interconversion

Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction

Suzuki-Miyaura coupling enables late-stage ethyl group incorporation. Bromoquinoline intermediates react with ethylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate, yielding 6-ethyl derivatives. Source notes that optimizing ligand-to-palladium ratios (2:1) minimizes homocoupling byproducts, enhancing yields to 82%.

Oxidative Bromination with Persulfate Salts

Potassium persulfate (K₂S₂O₈) serves as a cost-effective brominating agent. In a two-step process, 6-ethylquinolin-4(1H)-one is treated with K₂S₂O₈ and HBr in aqueous ethanol, achieving 76% bromination efficiency. The mechanism involves radical intermediates, with the ethyl group stabilizing the transition state through hyperconjugation.

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent Polarity | Dichloromethane | +15% |

| Reaction Temperature | 0°C (bromination) | +20% |

| Microwave Power | 150 W | +18% |

Data aggregated from and indicate that non-polar solvents enhance bromine electrophilicity, while low temperatures suppress side reactions.

Continuous Flow Reactor Scalability

Industrial-scale synthesis employs continuous flow reactors to maintain precise control over residence time (2–5 minutes) and reagent stoichiometry. Source demonstrates that scaling the Friedländer annulation to 10 kg batches reduces byproduct formation by 30% compared to batch reactors.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

-

δ 12.47 (1H, br s, NH)

-

δ 8.36 (1H, s, H-2)

-

δ 2.65 (3H, s, CH₂CH₃)

HRMS (ESI-TOF):

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-ethylquinolin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a pre-functionalized quinolinone precursor. For example, bromination using N-bromosuccinimide (NBS) in acetic acid or chloroform at controlled temperatures (25–60°C) is common. Key parameters include solvent polarity, reaction time, and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate formation and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

Q. How should researchers handle stability and storage of this compound?

Store under inert conditions (argon or nitrogen) at –20°C to prevent degradation. Solubility in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) facilitates experimental use, but repeated freeze-thaw cycles should be avoided .

Advanced Research Questions

Q. How do electronic effects of the bromine and ethyl substituents influence reactivity in cross-coupling reactions?

The bromine atom at C3 acts as a leaving group in Suzuki-Miyaura couplings, while the ethyl group at C6 sterically hinders electrophilic substitution at adjacent positions. Density Functional Theory (DFT) calculations can predict regioselectivity, validated by comparing reaction outcomes with halogenated analogs (e.g., chloro or iodo derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Triangulate data using:

Q. How can X-ray crystallography refine the molecular structure of this compound?

Use SHELXL for small-molecule refinement and ORTEP-3 for visualization. High-resolution data (≤1.0 Å) and twinning correction improve accuracy. Key metrics include R-factors (<5%) and electron density maps for tautomer confirmation .

Q. What computational approaches predict the compound’s mechanism of action in enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like acetylcholinesterase (AChE) or monoamine oxidase (MAO). Compare binding energies with known inhibitors (e.g., MHY2251 in ) to prioritize experimental validation .

Q. How does the compound’s structure-activity relationship (SAR) compare to halogenated quinolinones?

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions but reduces solubility.

- Ethyl Group Impact : The ethyl moiety at C6 may improve metabolic stability compared to methyl analogs. Bioassay data from related compounds (e.g., 6-Bromo-3-methyl derivatives) provide benchmarks for SAR analysis .

Methodological Considerations

Q. What protocols mitigate challenges in purity optimization during synthesis?

- Recrystallization : Use ethanol/water mixtures for high-yield purification.

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) .

Q. How can researchers validate the compound’s role in modulating redox pathways?

- Electrochemical Analysis : Cyclic voltammetry to assess redox potential.

- ROS Assays : Measure reactive oxygen species (ROS) scavenging in cell models using fluorescent probes (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.